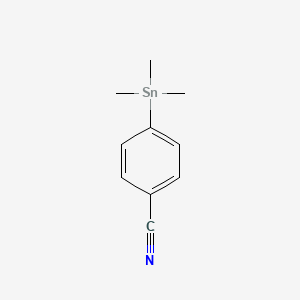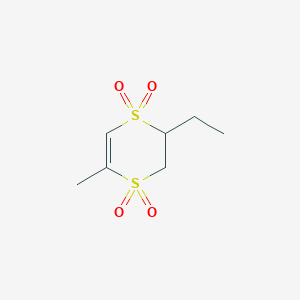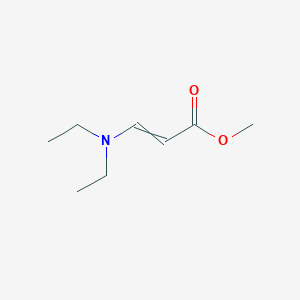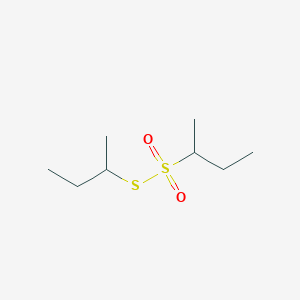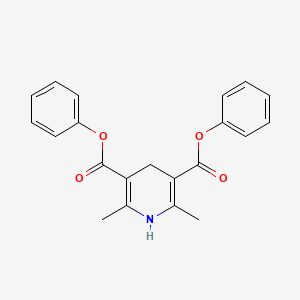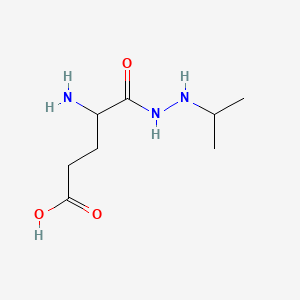
1-(L-alpha-Glutamyl)-2-isopropylhydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(L-alpha-Glutamyl)-2-isopropylhydrazine is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an L-alpha-glutamyl group attached to an isopropylhydrazine moiety. The L-alpha-glutamyl group is derived from L-glutamic acid, an amino acid that plays a crucial role in various metabolic processes.
Métodos De Preparación
The synthesis of 1-(L-alpha-Glutamyl)-2-isopropylhydrazine involves several steps, starting with the preparation of the L-alpha-glutamyl group. This group can be synthesized from L-glutamic acid through a series of chemical reactions, including protection and deprotection steps to ensure the selective formation of the desired product. The isopropylhydrazine moiety is then introduced through a coupling reaction, typically using reagents such as carbodiimides to facilitate the formation of the hydrazine bond.
Industrial production methods for this compound may involve the use of biotechnological processes, such as metabolic engineering of microorganisms to produce the L-alpha-glutamyl group, followed by chemical synthesis to attach the isopropylhydrazine moiety. These methods aim to improve yield and reduce the generation of by-products .
Análisis De Reacciones Químicas
1-(L-alpha-Glutamyl)-2-isopropylhydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-(L-alpha-Glutamyl)-2-isopropylhydrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential role in metabolic pathways and its interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of various industrial chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-(L-alpha-Glutamyl)-2-isopropylhydrazine involves its interaction with specific molecular targets and pathways. The L-alpha-glutamyl group can interact with enzymes involved in amino acid metabolism, while the isopropylhydrazine moiety may interact with other cellular components. These interactions can lead to various biochemical effects, including modulation of enzyme activity and alteration of metabolic pathways .
Comparación Con Compuestos Similares
1-(L-alpha-Glutamyl)-2-isopropylhydrazine can be compared with other similar compounds, such as:
L-alpha-glutamyl zwitterionic group: A zwitterionic group formed from L-glutamic acid, which shares structural similarities with the L-alpha-glutamyl group in this compound.
The uniqueness of this compound lies in its specific combination of the L-alpha-glutamyl group and the isopropylhydrazine moiety, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
60762-50-7 |
|---|---|
Fórmula molecular |
C8H17N3O3 |
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
4-amino-5-oxo-5-(2-propan-2-ylhydrazinyl)pentanoic acid |
InChI |
InChI=1S/C8H17N3O3/c1-5(2)10-11-8(14)6(9)3-4-7(12)13/h5-6,10H,3-4,9H2,1-2H3,(H,11,14)(H,12,13) |
Clave InChI |
HGFIFOSVDVQFMV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NNC(=O)C(CCC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{(E)-[1-(4-Methylphenyl)-1,3-dioxobutan-2-yl]diazenyl}benzene-1-sulfonamide](/img/structure/B14620595.png)
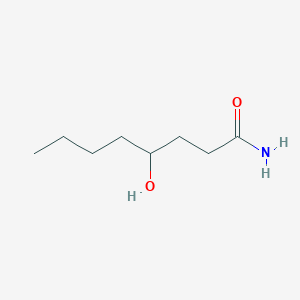
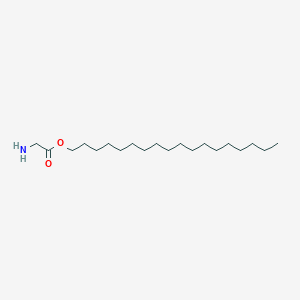
![2,2-Dimethyl-4-[(phenylsulfanyl)ethynyl]thian-4-ol](/img/structure/B14620608.png)
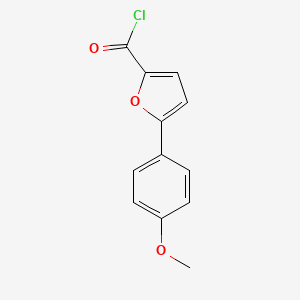
![1,3-Bis[(morpholin-4-yl)sulfanyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B14620620.png)
![[(3,7-Dimethyldodeca-2,6-dien-1-YL)oxy]benzene](/img/structure/B14620632.png)
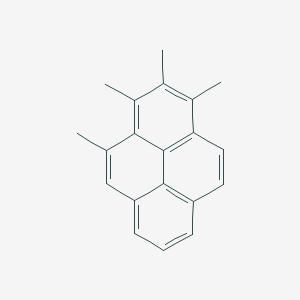
![6-Phenylbicyclo[3.2.0]hept-6-ene](/img/structure/B14620647.png)
